molecular formula C5H12O5 B12407076 Xylitol-2-13C

Xylitol-2-13C

Cat. No.: B12407076
M. Wt: 153.14 g/mol
InChI Key: HEBKCHPVOIAQTA-ZVBPZXGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xylitol-2-13C is a stable isotope-labeled compound of xylitol, where the carbon-13 isotope is incorporated at the second carbon position. Xylitol itself is a five-carbon sugar alcohol, commonly used as a sugar substitute due to its sweetness and lower caloric content compared to sucrose. The incorporation of carbon-13 makes this compound particularly useful in various scientific research applications, including metabolic studies and tracer experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Xylitol-2-13C typically involves the chemical reduction of xylose-2-13C. The process begins with the preparation of xylose-2-13C, which is then subjected to catalytic hydrogenation under controlled conditions to produce this compound. The reaction is usually carried out in the presence of a catalyst such as nickel or ruthenium at elevated temperatures and pressures .

Industrial Production Methods: Industrial production of xylitol, including its isotopically labeled variants, often involves the biotechnological conversion of lignocellulosic biomass. This method utilizes specific microorganisms capable of converting xylose derived from biomass into xylitol. The process is environmentally friendly and operates under milder conditions compared to chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: Xylitol-2-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Xylitol-2-13C has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study metabolic pathways and reaction mechanisms.

    Biology: Employed in metabolic studies to trace the incorporation and utilization of xylitol in biological systems.

    Medicine: Investigated for its potential therapeutic effects, including its role in diabetes management and dental health.

    Industry: Utilized in the production of biodegradable polymers and other value-added products

Mechanism of Action

Xylitol-2-13C exerts its effects primarily through its metabolic pathways. In biological systems, xylitol is taken up by cells and metabolized through the pentose phosphate pathway. The incorporation of carbon-13 allows for detailed tracking of its metabolic fate using NMR spectroscopy. Xylitol has been shown to inhibit the growth of certain bacteria, making it beneficial for dental health. It also influences glucose metabolism, which is useful in managing diabetes .

Comparison with Similar Compounds

Uniqueness of Xylitol-2-13C: The incorporation of the carbon-13 isotope makes this compound unique for research purposes. It allows for precise tracking and quantification in metabolic studies, providing insights that are not possible with non-labeled compounds. This makes it an invaluable tool in both basic and applied research .

Properties

Molecular Formula

C5H12O5

Molecular Weight

153.14 g/mol

IUPAC Name

(2R,3R,4S)-(213C)pentane-1,2,3,4,5-pentol

InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5+/i3+1/m1/s1

InChI Key

HEBKCHPVOIAQTA-ZVBPZXGCSA-N

Isomeric SMILES

C([C@@H]([C@H]([13C@@H](CO)O)O)O)O

Canonical SMILES

C(C(C(C(CO)O)O)O)O

Origin of Product

United States

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